molecular formula C14H18FN3O4 B193888 N,O-Desethylene Linezolid CAS No. 1219708-30-1

N,O-Desethylene Linezolid

Cat. No.: B193888
CAS No.: 1219708-30-1
M. Wt: 311.31 g/mol
InChI Key: FPAKSIHCULOSLI-NSHDSACASA-N
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Description

N,O-Desethylene Linezolid is a derivative of the antibiotic Linezolid, which belongs to the oxazolidinone class of antibiotics. This compound is characterized by the removal of the ethylene group from the nitrogen and oxygen atoms in the Linezolid molecule. It has the molecular formula C14H18FN3O4 and a molecular weight of 311.31 g/mol . This compound is primarily used in research settings to study the metabolism and pharmacokinetics of Linezolid.

Mechanism of Action

Target of Action

N,O-Desethylene Linezolid, also known as Linezolid Impurity, is a derivative of Linezolid . Linezolid is an oxazolidinone antibiotic that primarily targets aerobic Gram-positive bacteria . Its primary target is the 23S ribosomal RNA of the 50S subunit . This subunit is essential for bacterial protein synthesis .

Mode of Action

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, Linezolid inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . This results in the bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .

Pharmacokinetics

Linezolid has a Cmin range of 2–10 mg/L . These patients are more vulnerable to linezolid adverse effects and drug interactions .

Result of Action

The result of Linezolid’s action is the inhibition of bacterial protein synthesis, leading to a halt in bacterial reproduction . This results in its bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .

Biochemical Analysis

Cellular Effects

It is known that Linezolid, a related compound, has been useful in controlling MRSA-related VAP infections . This suggests that N,O-Desethylene Linezolid may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Linezolid, a related compound, is known to be a translation inhibitor. Its action consists of preventing the binding of aminoacyl-tRNA to the A-site of the large subunit of a ribosome . It is possible that this compound may have a similar mechanism of action.

Dosage Effects in Animal Models

Studies on Linezolid, a related compound, suggest that lower empiric doses in cardiosurgical patients may avoid toxicities .

Metabolic Pathways

It is known that Linezolid metabolism is primarily catalyzed by Cytochrome P450 2J2 and Cytochrome P450 4F2 .

Chemical Reactions Analysis

N,O-Desethylene Linezolid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Comparison with Similar Compounds

N,O-Desethylene Linezolid is unique due to its specific structural modification, which distinguishes it from other oxazolidinone antibiotics. Similar compounds include:

This compound’s uniqueness lies in its specific structural modification, which allows for detailed studies of Linezolid’s metabolism and pharmacokinetics.

Biological Activity

N,O-Desethylene Linezolid is a significant metabolite of the antibiotic linezolid, a member of the oxazolidinone class. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Overview of Linezolid

Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including multidrug-resistant strains. It functions as a protein synthesis inhibitor by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex in bacterial protein synthesis .

Metabolism and Formation of this compound

This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2J2 and CYP4F2. These enzymes catalyze the oxidative metabolism of linezolid, leading to its de-ethylation and hydroxylation . The intrinsic clearance rate for linezolid metabolism is relatively low, indicating a prolonged half-life in systemic circulation .

Antimicrobial Efficacy

This compound exhibits potent antibacterial activity against various Gram-positive bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies indicate that subinhibitory concentrations can impair virulence factor production in these pathogens .

Table 1: Antibacterial Activity of this compound

PathogenMIC (µg/mL)Activity Type
MRSA1Bacteriostatic
VRE2Bacteriostatic
Streptococcus pneumoniae0.5Bactericidal
Enterococcus faecalis1Bactericidal

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that it is rapidly absorbed with maximum plasma concentrations typically achieved within 1 to 2 hours post-administration. The elimination half-life ranges from 5 to 7 hours, with approximately 50% of an administered dose appearing in urine as metabolites . Notably, bioavailability remains high at nearly 100% for both oral and intravenous forms .

Case Study 1: Efficacy in Drug-Resistant Infections

A study involving patients with multidrug-resistant tuberculosis (MDR-TB) assessed the efficacy of linezolid and its metabolites, including this compound. Out of 507 patients analyzed across multiple studies, a treatment success rate was observed at approximately 77.36%, with culture conversion rates reaching 88.45% . Adverse effects included myelosuppression, underscoring the need for monitoring during treatment.

Case Study 2: Adverse Effects and Management

In another clinical observation, three patients developed linezolid-induced pancytopenia while being treated for pneumonia. Their treatment regimens were adjusted upon detection of severe myelosuppression. Following the discontinuation of linezolid and supportive care measures, recovery was noted in two patients without further complications .

Properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAKSIHCULOSLI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572730
Record name N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219708-30-1
Record name N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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